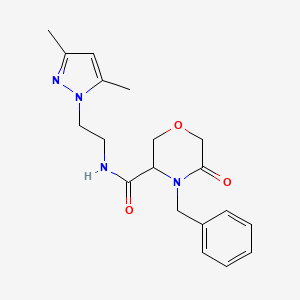
4-benzyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxomorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxomorpholine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a morpholine derivative that has been synthesized through a multistep process, and it has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxomorpholine-3-carboxamide is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
4-benzyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxomorpholine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and promote the production of anti-inflammatory cytokines. It has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-benzyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxomorpholine-3-carboxamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, its ability to modulate the immune system makes it a potential therapeutic agent for inflammatory and autoimmune diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several potential future directions for research involving 4-benzyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxomorpholine-3-carboxamide. One potential direction is to further investigate its potential as an anticancer agent and to develop more effective derivatives of this compound. Another potential direction is to investigate its potential as a therapeutic agent for inflammatory and autoimmune diseases. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential side effects and limitations of its use.
Synthesis Methods
The synthesis of 4-benzyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxomorpholine-3-carboxamide involves several steps. The first step involves the reaction of 4-benzylmorpholine with 2-bromoethyl-3,5-dimethyl-1H-pyrazole to yield 4-benzyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)morpholine. This intermediate is then reacted with ethyl chloroformate to yield 4-benzyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxomorpholine-3-carboxylic acid ethyl ester. Finally, this ester is hydrolyzed to yield the desired compound.
Scientific Research Applications
4-benzyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxomorpholine-3-carboxamide has shown potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent and for its ability to modulate the immune system. It has also been studied for its potential as a therapeutic agent for neurological disorders.
properties
IUPAC Name |
4-benzyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-14-10-15(2)23(21-14)9-8-20-19(25)17-12-26-13-18(24)22(17)11-16-6-4-3-5-7-16/h3-7,10,17H,8-9,11-13H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHRNWQZWVSTTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2COCC(=O)N2CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-oxomorpholine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

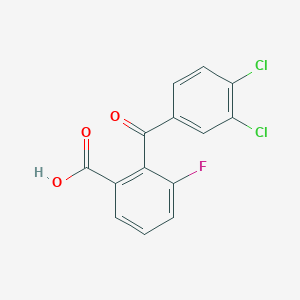
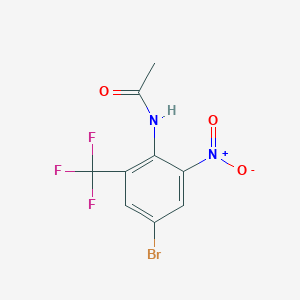
![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/no-structure.png)

![2-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}benzamide](/img/structure/B2800503.png)
![4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol](/img/structure/B2800504.png)

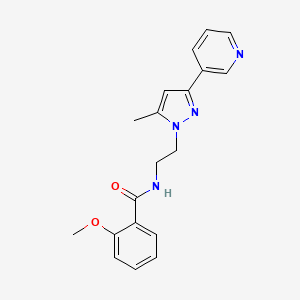
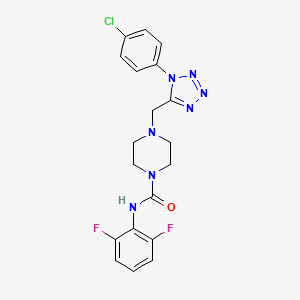
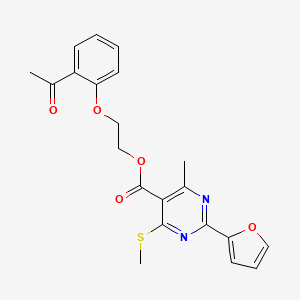
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2800514.png)
![Benzo[d][1,3]dioxol-5-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2800515.png)
![5-ethyl-7-(3-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2800517.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2800520.png)